Cas no 95312-27-9 (Methyl 5-(bromomethyl)isoxazole-3-carboxylate)

Methyl 5-(bromomethyl)isoxazole-3-carboxylate structure
95312-27-9 structure
Nom du produit:Methyl 5-(bromomethyl)isoxazole-3-carboxylate
Numéro CAS:95312-27-9
Le MF:C6H6BrNO3
Mégawatts:220.02074098587
MDL:MFCD11975679
CID:837909
PubChem ID:13371027

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Propriétés chimiques et physiques

Nom et identifiant

    • 3-Isoxazolecarboxylic acid, 5-(bromomethyl)-, methyl ester
    • methyl 5-(bromomethyl)isoxazole-3-carboxylate
    • Methyl 5-bromomethylisoxazole-3-carboxylate
    • 95312-27-9
    • DB-320015
    • AKOS026726768
    • CS-W000435
    • VDA31227
    • methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
    • METHYL5-(BROMOMETHYL)ISOXAZOLE-3-CARBOXYLATE
    • EN300-54804
    • SCHEMBL5243287
    • Methyl 5-(bromomethyl)isoxazole-3-carboxylate
    • MDL: MFCD11975679
    • Piscine à noyau: 1S/C6H6BrNO3/c1-10-6(9)5-2-4(3-7)11-8-5/h2H,3H2,1H3
    • La clé Inchi: ARDHGTWSZBQZMX-UHFFFAOYSA-N
    • Sourire: O=C(C1C=C(CBr)ON=1)OC

Propriétés calculées

  • Qualité précise: 218.95311g/mol
  • Masse isotopique unique: 218.95311g/mol
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 0
  • Nombre de récepteurs de liaison hydrogène: 2
  • Comptage des atomes lourds: 11
  • Nombre de liaisons rotatives: 3
  • Complexité: 153
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 0
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 1.1
  • Surface topologique des pôles: 52.3Ų

Propriétés expérimentales

  • Dense: 1.9±0.1 g/cm3
  • Point d'ébullition: 364.7±45.0 °C at 760 mmHg
  • Point d'éclair: 174.3±28.7 °C
  • Pression de vapeur: 0.0±0.8 mmHg at 25°C

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Informations de sécurité

Methyl 5-(bromomethyl)isoxazole-3-carboxylate PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
M297018-100mg
Methyl 5-(bromomethyl)isoxazole-3-carboxylate
95312-27-9
100mg
$ 295.00 2022-06-04
Chemenu
CM424076-1g
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%+
1g
$769 2024-07-18
Enamine
EN300-54804-1.0g
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
1.0g
$771.0 2023-02-10
Chemenu
CM424076-250mg
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%+
250mg
$286 2024-07-18
Enamine
EN300-54804-0.5g
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
0.5g
$602.0 2023-02-10
1PlusChem
1P019XVC-250mg
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
250mg
$210.00 2024-04-19
Aaron
AR019Y3O-100mg
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
100mg
$145.00 2025-02-08
A2B Chem LLC
AV42616-250mg
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
250mg
$192.00 2024-07-18
1PlusChem
1P019XVC-5g
methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 95%
5g
$1864.00 2023-12-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1049838-5g
Methyl 5-(bromomethyl)-1,2-oxazole-3-carboxylate
95312-27-9 98%
5g
¥13566.00 2024-04-24

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  rt; overnight, 80 °C
Référence
Preparation of peptide epoxides and peptide aziridines as enzyme inhibitors, especially N-terminal nucleophile hydrolase inhibitors, for treating diseases
, World Intellectual Property Organization, , ,

Méthode de production 2

Conditions de réaction
1.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  12 h, 80 °C
1.2 Reagents: Sodium thiosulfate Solvents: Water
Référence
Hydroxyl purine compounds as PDE2 or TNF-α inhibitors and their preparation, pharmaceutical compositions and use in the treatment of psoriatic arthritis
, China, , ,

Méthode de production 3

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  24 h, 80 °C
Référence
Preparation of substituted nitrogen heterocycles as RIPK1 inhibitors useful in treatment of RIPK1-mediated diseases
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Méthode de production 4

Conditions de réaction
Référence
Preparation of quinazolinone derivatives as B-Raf inhibitors
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Méthode de production 5

Conditions de réaction
Référence
Synthesis of garugamblin-1
Vermes, Borbala; Keseru, Gyorgy M.; Mezey-Vandor, Gabriella; Nogradi, Mihaly; Toth, Gabor, Tetrahedron, 1993, 49(22), 4893-900

Méthode de production 6

Conditions de réaction
Référence
4-Hydroxy-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide and 4-hydroxy-2-alkyl-N-[5-[(substituted hetero)methyl]-3-isoxazolyl]-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
, European Patent Organization, , ,

Méthode de production 7

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  overnight, reflux
Référence
Preparation of Epoxy-ketone peptides as proteasome inhibitors and antitumor agents
, World Intellectual Property Organization, , ,

Méthode de production 8

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  4 h, heated
Référence
Aryl chain analogs of the biotin vitamers as potential herbicides. Part 3
Ashkenazi, Tali; Pinkert, Dalia; Nudelman, Ayelet; Widberg, Ayala; Wexler, Barry; et al, Pest Management Science, 2007, 63(10), 974-1001

Méthode de production 9

Conditions de réaction
1.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  rt; overnight, 80 °C; cooled
Référence
Compounds for enzyme inhibition
, United States, , ,

Méthode de production 10

Conditions de réaction
Référence
Medical use of hydroxyl purine compound
, World Intellectual Property Organization, , ,

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Raw materials

Methyl 5-(bromomethyl)isoxazole-3-carboxylate Preparation Products

Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:95312-27-9)Methyl 5-(bromomethyl)isoxazole-3-carboxylate
A1241168
Pureté:99%/99%/99%
Quantité:250mg/1g/5g
Prix ($):236/634/2221